molecular formula C20H23BrClNO2 B5458995 2-[(Z)-2-bromo-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride

2-[(Z)-2-bromo-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride

Cat. No.: B5458995
M. Wt: 424.8 g/mol
InChI Key: HBBYQJSZXWSHSN-LFYAFSDUSA-N
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Description

2-[(Z)-2-bromo-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenylpropene moiety and a dimethoxy-substituted isoquinoline core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-bromo-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 3-phenylprop-2-en-1-ol, undergoes bromination to introduce the bromine atom at the desired position.

    Nucleophilic Attack and Cyclization: The brominated intermediate then undergoes a nucleophilic attack by a suitable nucleophile, followed by cyclization to form the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-2-bromo-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydro derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can yield quinoline and dihydroisoquinoline derivatives, respectively.

Scientific Research Applications

2-[(Z)-2-bromo-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Z)-2-bromo-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The bromine atom and the isoquinoline core play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(Z)-2-bromo-3-phenylprop-2-enyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • **2-[(Z)-2-bromo-3-phenylprop-2-enyl]-6,7-dimethoxyquinoline
  • **2-[(Z)-2-bromo-3-phenylprop-2-enyl]-6,7-dimethoxy-1H-isoquinoline

Uniqueness

The uniqueness of 2-[(Z)-2-bromo-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[(Z)-2-bromo-3-phenylprop-2-enyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO2.ClH/c1-23-19-11-16-8-9-22(13-17(16)12-20(19)24-2)14-18(21)10-15-6-4-3-5-7-15;/h3-7,10-12H,8-9,13-14H2,1-2H3;1H/b18-10-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBYQJSZXWSHSN-LFYAFSDUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC(=CC3=CC=CC=C3)Br)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN(CCC2=C1)C/C(=C/C3=CC=CC=C3)/Br)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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